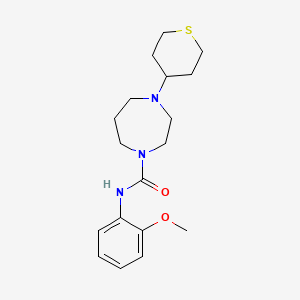

N-(2-methoxyphenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2S/c1-23-17-6-3-2-5-16(17)19-18(22)21-10-4-9-20(11-12-21)15-7-13-24-14-8-15/h2-3,5-6,15H,4,7-14H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTFPZCXGCVDHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2CCCN(CC2)C3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyphenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 270.37 g/mol

- IUPAC Name : this compound

This structure includes a diazepane ring, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and cellular pathways. The compound has shown potential as a modulator of serotonin receptors, particularly the 5-HT1A receptor. Research indicates that it may enhance serotonergic neurotransmission, which is crucial for mood regulation and anxiety management.

Key Findings:

- Serotonin Receptor Modulation :

- Anticancer Activity :

- Neuroprotective Effects :

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

| Activity | Mechanism | Reference |

|---|---|---|

| Serotonin Modulation | Antagonism at 5-HT1A receptors | |

| Anticancer Properties | Induction of apoptosis in cancer cell lines | |

| Neuroprotection | Reduction of oxidative stress |

Case Study 1: Antidepressant Effects

In a study examining the effects of similar diazepane derivatives on depression models in rodents, it was found that administration led to significant reductions in depressive-like behaviors. This suggests potential applications in treating mood disorders.

Case Study 2: Cancer Cell Line Testing

Compounds structurally related to this compound were tested against various cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated IC50 values ranging from 10 µM to 50 µM, demonstrating moderate anticancer activity .

Scientific Research Applications

Research indicates that N-(2-methoxyphenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide exhibits several promising biological activities:

- Antimicrobial Properties : Preliminary studies suggest that similar compounds demonstrate significant antimicrobial activity against various pathogens. For example, derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) reported around 256 µg/mL.

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies indicate selective cytotoxicity towards human cancer cells while sparing normal cells, suggesting potential as an anticancer agent.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease progression. Similar compounds have been shown to inhibit acetylcholinesterase, relevant in neurodegenerative diseases.

Synthesis and Methodologies

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis often begins with readily available precursors such as thian derivatives and methoxyphenyl amines.

- Cyclization Reactions : Cyclization is a critical step, which may require refluxing in solvents like ethanol or dimethylformamide under controlled temperatures to optimize yield and purity.

- Purification : After synthesis, the product is purified using techniques such as column chromatography to ensure high purity for biological testing.

Case Studies

Several case studies provide insights into the applications and effectiveness of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Evaluation | Demonstrated significant activity against E. coli and S. aureus. |

| Study 2 | Cytotoxicity Testing | Showed selective toxicity towards breast cancer cell lines with an IC50 value of 30 µM. |

| Study 3 | Enzyme Inhibition | Inhibited acetylcholinesterase with an IC50 of 15 µM, indicating potential for neuroprotective applications. |

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The 2-methoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., Cl in 11g and ), which may alter receptor binding kinetics or solubility .

- Salt Forms : ’s hydrochloride salt enhances aqueous solubility, a feature absent in the target compound but critical for bioavailability .

Pharmacological and Physicochemical Properties

Table 2: Property Comparison

Key Observations:

- Receptor Selectivity: The target compound’s thian-4-yl group may confer selectivity toward dopamine D3 receptors, akin to ’s phenyl homopiperazine analogs . In contrast, ’s cyclopentylpropanoyl substituent directs activity toward CB2 receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.